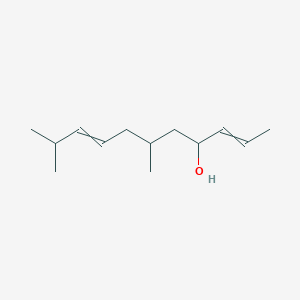
6,10-Dimethylundeca-2,8-dien-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethylundeca-2,8-dien-4-OL is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by other names such as 2,6-Dimethyl-2,6-undecadien-10-ol and geranylacetol . This compound is characterized by its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 6,10-Dimethylundeca-2,8-dien-4-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . This method provides a straightforward approach to obtaining the compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
6,10-Dimethylundeca-2,8-dien-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or ketones, while reduction can yield saturated alcohols . Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, leading to the formation of esters or ethers .
Wissenschaftliche Forschungsanwendungen
6,10-Dimethylundeca-2,8-dien-4-OL has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various complex molecules. In biology, it serves as a precursor for the synthesis of natural products and bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Wirkmechanismus
The mechanism of action of 6,10-Dimethylundeca-2,8-dien-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bonds in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways . These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
6,10-Dimethylundeca-2,8-dien-4-OL can be compared with similar compounds such as 6,10-Dimethyl-5,9-undecadien-2-one and 5,9-Undecadien-2-ol, 6,10-dimethyl- . These compounds share similar structural features, including the presence of double bonds and methyl groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. For instance, while 6,10-Dimethyl-5,9-undecadien-2-one is primarily used in the synthesis of squalene, this compound is more versatile in its applications .
Eigenschaften
CAS-Nummer |
90660-61-0 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
6,10-dimethylundeca-2,8-dien-4-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-8,11-14H,9-10H2,1-4H3 |
InChI-Schlüssel |
KNHUDRADIITAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC(C)CC=CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


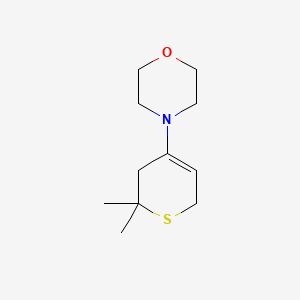
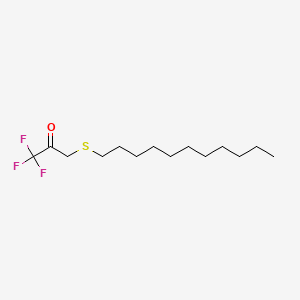
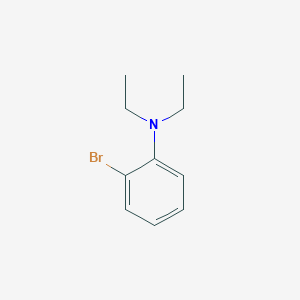
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
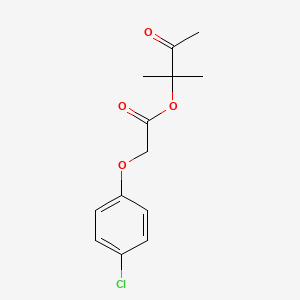
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
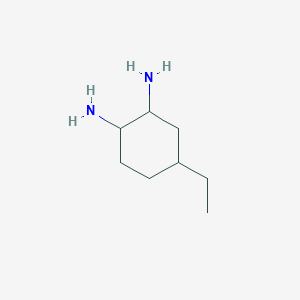

![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)

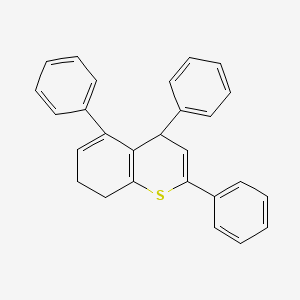
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
